![molecular formula C22H22FN3O5 B2457493 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone oxalate CAS No. 1351618-02-4](/img/structure/B2457493.png)
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone oxalate
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Overview
Description
The compound “(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone oxalate” is a complex organic molecule. It contains a benzimidazole moiety, which is a heterocyclic compound with a fused benzene and imidazole ring . Benzimidazoles are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide involves two steps. The first step involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature .Molecular Structure Analysis
The molecular structure of similar compounds can be established using various spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . For instance, the structure of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was established using these techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve nucleophilic aromatic substitution and other types of reactions . For instance, the synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide involves a reaction between 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the IR, 1H NMR, and 13C NMR spectra of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide were used to determine its physical and chemical properties .Scientific Research Applications
Antiviral Activity
Benzimidazole derivatives have shown potential as antiviral agents . They could be used in the development of new drugs to treat viral infections.
Antitumor Activity
Compounds containing the benzimidazole nucleus have demonstrated antitumor potential . They could be used in cancer research and treatment .
Antihypertensive Activity
Benzimidazole derivatives have been associated with antihypertensive activity . They could be used in the development of drugs to treat high blood pressure.
Proton Pump Inhibitory Activity
Benzimidazole derivatives have shown proton pump inhibitory activity . They could be used in the development of drugs to treat conditions like acid reflux and stomach ulcers.
Anthelmintic Activity
Benzimidazole derivatives have demonstrated anthelmintic (anti-parasitic) activity . They could be used in the development of drugs to treat parasitic worm infections.
Antimicrobial Activity
Benzimidazole derivatives have shown antimicrobial activity . They could be used in the development of drugs to treat bacterial and fungal infections.
Anti-inflammatory Activity
Benzimidazole derivatives have demonstrated anti-inflammatory activity . They could be used in the development of drugs to treat conditions like arthritis and other inflammatory diseases.
Synthesis of Other Compounds
The benzimidazole nucleus can be used as a synthon in the development of new drugs . It can be used to synthesize other compounds with potential pharmacological applications .
Future Directions
The future directions for research on similar compounds often involve exploring their potential biological activities and developing new synthetic routes. For instance, benzimidazoles are being intensively investigated due to their well-known applications and interesting biological activity profile . Similarly, new synthetic routes for imidazole and their derived products are being explored .
properties
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(3-fluorophenyl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O.C2H2O4/c21-17-5-3-4-16(12-17)20(25)23-10-8-15(9-11-23)13-24-14-22-18-6-1-2-7-19(18)24;3-1(4)2(5)6/h1-7,12,14-15H,8-11,13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSUJWFLWFDUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone oxalate |
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